N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-(piperidin-1-yl)quinazolin-4-amine to form N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide, which is then reacted with piperidine to form the final product.
Starting Materials
3-chloro-4-methylbenzoyl chloride, 2-(piperidin-1-yl)quinazolin-4-amine, piperidine
Reaction
Step 1: 3-chloro-4-methylbenzoyl chloride is reacted with 2-(piperidin-1-yl)quinazolin-4-amine in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide., Step 2: N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylthio)acetamide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the final product, N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide.
Mechanism Of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle contraction. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and relaxation of smooth muscle.
Biochemical And Physiological Effects
In addition to its effects on smooth muscle, N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of several inflammatory cytokines, which may explain its anti-inflammatory properties. It has also been shown to have anti-cancer properties, possibly due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis for use in large-scale production.
Scientific Research Applications
Compound X has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide X may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-15-9-10-16(13-18(15)23)24-20(28)14-29-21-17-7-3-4-8-19(17)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGKRFABSFBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)acetamide |
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